N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide
CAS No.: 1448029-09-1
Cat. No.: VC4632046
Molecular Formula: C16H25N3O2
Molecular Weight: 291.395
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448029-09-1 |
|---|---|
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 291.395 |
| IUPAC Name | N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-methoxyacetamide |
| Standard InChI | InChI=1S/C16H25N3O2/c1-21-11-16(20)17-10-14-13-8-4-5-9-15(13)19(18-14)12-6-2-3-7-12/h12H,2-11H2,1H3,(H,17,20) |
| Standard InChI Key | FFTHBGPYUYPFIN-UHFFFAOYSA-N |
| SMILES | COCC(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3 |
Introduction
N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide is a synthetic organic compound belonging to the class of indazole derivatives. These compounds are widely studied in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. The compound's structure includes a tetrahydroindazole core fused with a cyclopentyl group and a methoxyacetamide moiety, which contributes to its unique pharmacological profile.
Structural Characteristics
The molecular structure of this compound is defined by the following key features:
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Indazole Core: A heterocyclic structure that provides the backbone for biological activity.
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Cyclopentyl Group: A non-aromatic ring that enhances hydrophobic interactions with biological targets.
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Methoxyacetamide Moiety: A functional group that may influence solubility and bioavailability.
Synthesis
The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide typically involves multi-step reactions. These steps often include:
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Preparation of the indazole core through cyclization reactions.
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Introduction of the cyclopentyl group via alkylation or related methods.
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Coupling with methoxyacetyl chloride to form the methoxyacetamide moiety.
Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield during synthesis.
Pharmacological Significance
Indazole derivatives like this compound are known for their potential therapeutic properties, including:
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Anti-inflammatory Activity: The structure suggests possible inhibition of key enzymes involved in inflammatory pathways.
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Antimicrobial Properties: Indazole derivatives are often active against bacterial and fungal pathogens.
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Anticancer Potential: The compound's ability to interact with biological targets could make it a candidate for cancer therapy.
Applications in Medicinal Chemistry
This compound is primarily studied for its role in drug discovery and development. Its structural features make it suitable for:
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Targeting enzyme inhibition pathways.
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Acting as a lead compound for optimization in pharmaceutical research.
Analytical Data
| Property | Value |
|---|---|
| Molecular Formula | C15H23N3O2 |
| Molecular Weight | ~277.37 g/mol |
| Functional Groups | Indazole, Cyclopentyl, Amide |
| Solubility | Soluble in organic solvents |
| Purification Method | HPLC |
Research Findings
Studies on related compounds suggest that modifications to the indazole core or substitution on the cyclopentyl group can significantly alter biological activity. Research has indicated:
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Enhanced anti-inflammatory activity with specific substitutions on the amide group.
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Improved pharmacokinetics when methoxy groups are introduced due to increased solubility.
Future Directions
Further research on N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-methoxyacetamide could explore:
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Structure-activity relationships (SAR) to optimize therapeutic efficacy.
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In vivo studies to evaluate pharmacokinetics and toxicity profiles.
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Development of analogs targeting specific diseases such as cancer or chronic inflammation.
This compound represents an exciting avenue in medicinal chemistry due to its structural complexity and potential pharmacological applications.
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